molecular formula C6H6BrLiN2O2 B6199715 lithium 4-bromo-1,5-dimethyl-1H-imidazole-2-carboxylate CAS No. 2694729-49-0

lithium 4-bromo-1,5-dimethyl-1H-imidazole-2-carboxylate

Cat. No.: B6199715
CAS No.: 2694729-49-0
M. Wt: 225
InChI Key:
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Description

Lithium 4-bromo-1,5-dimethyl-1H-imidazole-2-carboxylate is a compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a lithium ion, a bromine atom, and two methyl groups attached to the imidazole ring. Imidazole derivatives are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium 4-bromo-1,5-dimethyl-1H-imidazole-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-bromo-1,5-dimethylimidazole with lithium carbonate in the presence of a suitable solvent. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of advanced purification techniques, such as crystallization and chromatography, ensures the production of high-quality this compound .

Chemical Reactions Analysis

Types of Reactions

Lithium 4-bromo-1,5-dimethyl-1H-imidazole-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are often used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted imidazole derivatives, while coupling reactions can produce more complex heterocyclic compounds .

Scientific Research Applications

Lithium 4-bromo-1,5-dimethyl-1H-imidazole-2-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of advanced materials, such as catalysts and sensors.

Mechanism of Action

The mechanism of action of lithium 4-bromo-1,5-dimethyl-1H-imidazole-2-carboxylate involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, modulating their activity. The presence of the bromine atom and lithium ion can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Lithium 4-bromo-1,5-dimethyl-1H-imidazole-2-carboxylate is unique due to the presence of the lithium ion, which can impart distinct chemical and biological properties.

Properties

CAS No.

2694729-49-0

Molecular Formula

C6H6BrLiN2O2

Molecular Weight

225

Purity

95

Origin of Product

United States

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